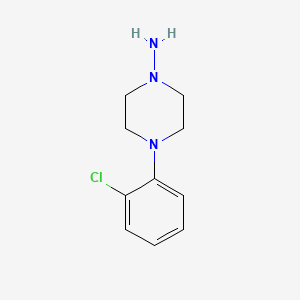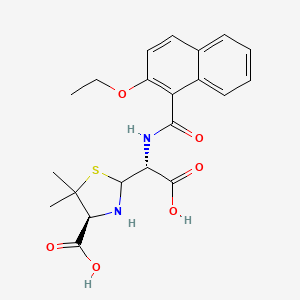![molecular formula C11H12F11NO4S B13411198 Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, ethyl ester CAS No. 68555-79-3](/img/structure/B13411198.png)
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, ethyl ester is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of a glycine backbone, an ethyl group, and an undecafluoropentylsulfonyl group. This compound is often used in scientific research due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, ethyl ester typically involves the reaction of glycine with ethyl iodide and undecafluoropentylsulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like acetonitrile and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as distillation and crystallization are employed to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethyl or undecafluoropentylsulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in acetonitrile.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted glycine derivatives.
Scientific Research Applications
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving protein modification and enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated surfactants.
Mechanism of Action
The mechanism of action of Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, ethyl ester involves its interaction with specific molecular targets. The undecafluoropentylsulfonyl group imparts unique electronic and steric properties, allowing the compound to interact with enzymes and receptors in a distinct manner. This interaction can lead to the inhibition or activation of specific biochemical pathways, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
- Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt
- Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, sodium salt
Uniqueness
Compared to its potassium and sodium salt counterparts, Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, ethyl ester offers distinct solubility and reactivity profiles. The ethyl ester group enhances its lipophilicity, making it more suitable for applications requiring membrane permeability. Additionally, its unique structure allows for specific interactions in biochemical assays, setting it apart from other similar compounds.
Properties
CAS No. |
68555-79-3 |
|---|---|
Molecular Formula |
C11H12F11NO4S |
Molecular Weight |
463.27 g/mol |
IUPAC Name |
ethyl 2-[ethyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]acetate |
InChI |
InChI=1S/C11H12F11NO4S/c1-3-23(5-6(24)27-4-2)28(25,26)11(21,22)9(16,17)7(12,13)8(14,15)10(18,19)20/h3-5H2,1-2H3 |
InChI Key |
YEORWLLYWQFDEW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)OCC)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,2-dimethylpropanoyloxymethyl (6S,7S)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-3-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride](/img/structure/B13411176.png)



![N-{5-[Methoxy(phenyl)acetyl]octahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13411185.png)
![1-Bromo-2-[(4-fluorobutyl)sulfanyl]benzene](/img/structure/B13411186.png)


